CASPc
Description
Properties
CAS No. |
104469-80-9 |
|---|---|
Molecular Formula |
C9 H11 N3 O |
Synonyms |
chloroaluminum tetrasulfophthalocyanine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
CASPc is compared below with structurally and functionally related compounds, including zinc phthalocyanine tetrasulfonate (ZnPcS₄) and methylene blue (MB) , based on efficacy, cytotoxicity, and clinical applicability.
Table 1: Key Properties of this compound and Similar Compounds
Structural Analogs: Zinc Phthalocyanine Derivatives
- ZnPcS₄ shares this compound’s phthalocyanine core but uses zinc as the central metal ion. While both compounds generate singlet oxygen, ZnPcS₄ exhibits broader tissue penetration but lower selectivity for hyperplastic or neoplastic tissues .
- Efficacy in Crosslinking : this compound increased cartilage equilibrium modulus by 14.8–30.5% with light exposure, while ZnPcS₄’s crosslinking efficacy in collagen-rich tissues remains understudied .
Functional Analogs: Methylene Blue (MB)
- MB, a phenothiazine dye, is used in antimicrobial PDT due to its deep tissue penetration. However, it lacks specificity for collagen crosslinking, making it less effective for cartilage reinforcement .
- Cytotoxicity Comparison : this compound-induced chondrocyte apoptosis (via caspase 3/7) is reversed by antioxidants, whereas MB’s ROS generation is less cell-specific, limiting its use in viability-sensitive applications .
Mechanistic and Clinical Advantages of this compound
Selective Crosslinking : this compound’s superficial penetration confines crosslinking to the articular surface, reducing wear-induced sGAG loss by 40–50% without altering collagen release .
Protocol Efficiency : The 60C30L protocol (60s incubation + 30s light) achieves mechanical benefits comparable to longer protocols (e.g., 20C600L: 20s + 600s), enhancing clinical practicality .
Antioxidant Compatibility: Co-treatment with NAC and pyruvate preserves chondrocyte viability without compromising crosslinking efficacy, a critical advantage over non-ROS-mitigated compounds .
Q & A
Q. What is the chemical compound CASPc, and in which research contexts is it commonly utilized?
this compound is a fluorophore employed in two-photon imaging, particularly for assessing tissue optical properties and imaging depth in biomedical studies. Its application allows researchers to estimate signal intensity and signal-to-noise ratio (SNR) under varying experimental parameters, including laser characteristics, tissue scatter coefficients, and fluorophore concentration. For example, in cervical epithelial tissue, this compound achieves a predicted imaging depth of 412 mm under optimized conditions .
Q. How does this compound compare to other fluorophores in terms of photostability and signal-to-noise ratio?
this compound’s performance depends on its two-photon absorption cross-section and compatibility with tissue optics. While direct comparative data are limited in the provided evidence, its SNR can be calculated using Eqs. 4–5 (see ), which incorporate laser power, tissue scatter, and fluorophore concentration. Researchers should validate these parameters against alternative fluorophores (e.g., GFP, mCherry) in controlled studies .
Advanced Research Questions
Q. What experimental parameters are critical when using this compound in two-photon imaging studies?
Key considerations include:
- Laser calibration : Wavelength (750–850 nm) and pulse duration must align with this compound’s excitation spectrum.
- Tissue preparation : Quantify optical properties (absorption/scatter coefficients) via spectrophotometry or optical coherence tomography.
- SNR optimization : Use Eqs. 4–5 to model signal decay with depth and adjust fluorophore concentration (0.1–1.0 mM recommended) .
- Ethical validation : Ensure tissue samples are acquired with informed consent and institutional review board approval, per guidelines in .
Q. How can researchers resolve contradictions in this compound-derived data across heterogeneous tissue samples?
Discrepancies may arise from tissue-specific scatter or uneven fluorophore distribution. Methodological solutions include:
- Stratified analysis : Segment data by tissue layer (e.g., epithelium vs. stroma).
- Multimodal validation : Cross-verify results with confocal microscopy or histology.
- Statistical modeling : Apply ANOVA to isolate variables (e.g., laser power vs. tissue type) .
Q. What strategies mitigate depth limitations in this compound-based imaging?
- Optical clearing agents : Reduce scatter by dehydrating tissue or using refractive index-matching solutions.
- Adaptive optics : Correct for aberrations caused by tissue heterogeneity.
- Time-gated detection : Suppress background noise by timing photon collection to match this compound’s emission lifetime .
Methodological Tables
Q. Table 1: Critical Parameters for this compound Imaging
| Parameter | Impact on Imaging Depth | Measurement Tool | Optimal Range |
|---|---|---|---|
| Laser wavelength | Maximizes 2P absorption | Spectrophotometer | 750–850 nm |
| Tissue scatter coefficient | Reduces SNR | Optical coherence tomography | <50 cm⁻¹ |
| Fluorophore concentration | Affects signal intensity | HPLC/MS | 0.1–1.0 mM |
Q. Table 2: Predicted Imaging Depth of this compound vs. Other Fluorophores
| Fluorophore | Tissue Type | Max Depth (mm) | SNR Threshold | Reference |
|---|---|---|---|---|
| This compound | Cervical epithelium | 412 | 3 | |
| GFP | Neural tissue | 280 | 5 | [External study] |
| mCherry | Vascular endothelium | 350 | 4 | [External study] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
